molecular formula C25H24ClN5O2S2 B591819 BMS-214662 hydrochloride CAS No. 195981-08-9

BMS-214662 hydrochloride

Cat. No. B591819
M. Wt: 526.07
InChI Key: LBPFLNDUCNNGPS-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-214662 hydrochloride is an orally available, potent, and selective inhibitor of farnesyltransferase . It reduces Ras prenylation in NF90-8 and ST88-14 sheath tumor (MPNST) cell lines . BMS-214662 induces apoptosis in cancer cell lines and potently inhibits the growth of human tumor xenografts . It has been used in trials studying the treatment of various conditions including Childhood Myelodysplastic Syndromes, Refractory Anemia With Excess Blasts, Recurrent Adult Acute Myeloid Leukemia, Relapsing Chronic Myelogenous Leukemia, and Adult Acute Promyelocytic Leukemia (M3), among others .


Synthesis Analysis

BMS-214662 is a lead compound in the tetrahydrobenzodiazepine class of FTIs discovered at BMS and is presently being evaluated in Phase I clinical trials .


Molecular Structure Analysis

The molecular formula of BMS-214662 hydrochloride is C25H23N5O2S2 . It is an imidazole-containing tetrahydrobenzodiazepine .


Chemical Reactions Analysis

BMS-214662 is a potent inhibitor of human FT as assayed in vitro using H-Ras or K-Ras as the farnesyl acceptor substrates .


Physical And Chemical Properties Analysis

The molecular weight of BMS-214662 hydrochloride is 526.07 . It is a white to beige solid . It is soluble in water at a concentration of 20 mg/mL .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Cancer Research .

Summary of the Application

BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FTI). It has shown significant preclinical antitumor activity . It has been found to reverse the H-Ras-transformed phenotype in rodent fibroblasts transformed by oncogenes .

Methods of Application or Experimental Procedures

In the study, BMS-214662 was administered both parenterally and orally to mice implanted with different histological types of human and murine tumors . The drug was given as a weekly 1-hour infusion for four of six weeks .

Results or Outcomes

BMS-214662 demonstrated broad spectrum yet robust cell-selective cytotoxic activity against a panel of cell lines with diverse histology . Curative responses were observed in mice bearing staged human tumor xenografts including HCT-116 and HT-29 colon, MiaPaCa pancreatic, Calu-1 lung, and EJ-1 bladder carcinomas .

Application in Clinical Trials

Specific Scientific Field

This application falls under the field of Clinical Trials .

Summary of the Application

BMS-214662 is currently being evaluated in Phase I clinical trials . It is a selective farnesyltransferase inhibitor with significant preclinical antitumor activity .

Methods of Application or Experimental Procedures

In the clinical trial, BMS-214662 was given as a weekly 1-hour infusion for four of six weeks to patients with solid tumors .

Results or Outcomes

The drug was well tolerated with evidence of pharmacodynamic effect . A minor response lasting 18 weeks was seen in a patient with non–small cell lung cancer, and stable disease was observed in 16 of 25 evaluable patients .

Application in Apoptosis Research

Specific Scientific Field

This application falls under the field of Apoptosis Research .

Summary of the Application

BMS-214662 is known as the most potent apoptotic Farnesyltransferase Inhibitor (FTI). It has demonstrated broad spectrum yet robust cell-selective cytotoxic activity against a panel of cell lines with diverse histology .

Methods of Application or Experimental Procedures

In the study, BMS-214662 was administered both parenterally and orally to mice implanted with different histological types of human and murine tumors .

Results or Outcomes

BMS-214662 showed good potency in inhibiting H-ras-transformed rodent cells, A2780 human ovarian carcinoma tumor cells, and HCT-116 human colon carcinoma tumor cells . The presence of a mutant ras oncogene was not a prerequisite for sensitivity .

Application in Pharmacokinetics Research

Specific Scientific Field

This application falls under the field of Pharmacokinetics Research .

Summary of the Application

A phase I trial of BMS-214662 was conducted to evaluate the tolerability, pharmacokinetics, and pharmacodynamic effect on farnesyltransferase activity in peripheral blood mononuclear cells .

Methods of Application or Experimental Procedures

BMS-214662 was given to 27 patients with solid tumors at 10 escalating dose levels (28-220 mg/m^2) allowing intrapatient dose escalation .

Results or Outcomes

No correlation was observed between dose and C_max, total body clearance (mean, 26.15 ± 10.88 L per hour per m^2), volume of distribution at steady state (mean, 39.51 ± 17.91 L/m^2), or half-life (mean, 2.63 ± 1.81 hours); a moderate correlation existed between dose given and systemic drug exposure (AUC) .

Application in Cell Transformation Research

Specific Scientific Field

This application falls under the field of Cell Transformation Research .

Summary of the Application

BMS-214662 has been found to reverse the H-Ras-transformed phenotype in rodent fibroblasts transformed by oncogenes . The presence of a mutant ras oncogene was not a prerequisite for sensitivity .

Methods of Application or Experimental Procedures

In the study, BMS-214662 was administered both parenterally and orally to mice implanted with different histological types of human and murine tumors .

Results or Outcomes

BMS-214662 showed good potency in inhibiting H-ras-transformed rodent cells, A2780 human ovarian carcinoma tumor cells, and HCT-116 human colon carcinoma tumor cells .

Application in Drug Resistance Research

Specific Scientific Field

This application falls under the field of Drug Resistance Research .

Summary of the Application

A subline of HCT-116, HCT-116/VM46, resistant to many standard cytotoxic agents by means of a multiple drug resistance mechanism, remained quite susceptible to BMS-214662 .

Methods of Application or Experimental Procedures

In the study, BMS-214662 was administered both parenterally and orally to mice implanted with different histological types of human and murine tumors .

Results or Outcomes

The HCT-116/VM46 cell line, which is resistant to many standard cytotoxic agents, remained quite susceptible to BMS-214662 .

Safety And Hazards

BMS-214662 hydrochloride requires suitable respiratory protection and impervious clothing for handling . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S2.ClH/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H/t23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPFLNDUCNNGPS-GNAFDRTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BMS-214662 hydrochloride

CAS RN

195981-08-9
Record name BMS-214662 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195981089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-214662 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZRT8VWQ9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.